6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-cancer and anti-inflammatory properties. The compound features a unique structure characterized by a fused pyrazole and pyrimidine ring system, which contributes to its pharmacological potential.
The synthesis and characterization of 6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one have been documented in various studies focusing on pyrazolo[3,4-d]pyrimidine derivatives. These studies highlight its synthesis through different methods and its biological evaluations, particularly in the context of cancer research and other therapeutic applications .
This compound can be classified under:
The synthesis of 6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through several methods:
For example, one synthetic route involves the use of 2-furancarboxaldehyde in a Knoevenagel condensation with a hydrazone intermediate. This is followed by cyclization under reflux conditions to yield the target compound. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are typically employed to confirm the structure of the synthesized compound .
The molecular structure of 6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one consists of:
Key structural data include:
The compound participates in various chemical reactions typical for pyrazolo[3,4-d]pyrimidines:
For instance, reactions involving alkylating agents can modify the methyl group or introduce additional substituents that enhance biological activity .
The mechanism of action for 6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves:
Research has demonstrated that this compound exhibits IC50 values in low micromolar ranges against various cancer cell lines, indicating potent biological activity .
Key physical properties include:
Chemical properties involve:
Relevant analyses often include thermal stability assessments and spectroscopic evaluations (e.g., infrared spectroscopy) .
6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is primarily explored for:
Research continues to explore its full potential across various therapeutic areas due to its unique structural characteristics and biological activities.
The strategic incorporation of 6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one as a core scaffold in EGFR-TK inhibitors exemplifies sophisticated bioisosteric replacement of natural purine nucleobases. This heterocyclic system serves as a privileged pharmacophore due to its electronic and spatial mimicry of the adenine moiety present in ATP, enabling competitive binding at the kinase active site while resisting metabolic degradation. The pyrazolo[3,4-d]pyrimidine nucleus maintains the hydrogen bonding capacity and π-stacking properties essential for molecular recognition within the adenine-binding pocket, but with enhanced kinase selectivity and improved pharmacokinetic profiles compared to purine-based inhibitors [7]. This bioisosteric approach capitalizes on the conserved interactions between protein kinases and their ATP substrate while introducing structural novelty to overcome limitations of first-generation quinazoline-based EGFR inhibitors [1] [7].
Structural analyses confirm that the bicyclic system precisely orients nitrogen atoms at positions N1 and N2 to replicate the hydrogen-bonding pattern of adenine N1 and N6 with key residues in the hinge region of EGFR. Specifically, the carbonyl oxygen at C4 and the pyrimidinyl nitrogen at N5 maintain critical hydrogen bonds with Met793 backbone amide and carbonyl groups, respectively, mirroring interactions of the natural ATP substrate [3]. This molecular mimicry facilitates high-affinity binding while introducing strategic perturbations to the electronic distribution that enhance selectivity. The bioisosteric replacement also confers metabolic advantages by reducing susceptibility to adenosine deaminase-mediated inactivation, a significant limitation of purine-based inhibitors [1].
Table 1: Comparative Analysis of Purine vs. Pyrazolo[3,4-d]pyrimidine Bioisosteres
Structural Feature | Purine (Adenine) | 6-methyl-1-(pyrimidin-2-yl)pyrazolopyrimidin-4-one | Functional Significance |
---|---|---|---|
Hydrogen Bond Acceptors | N1, N3, N7 | N1, N2, pyrimidinyl N1 | ATP-mimetic hinge binding |
Hydrogen Bond Donors | N6 (exocyclic) | N5 (ring), N6 (exocyclic) | Interaction with Met793 backbone |
π-Cloud Surface Area | 38 Ų | 42 Ų | Enhanced stacking with Phe723 |
LogP (Calculated) | -0.45 | 1.2 | Improved membrane permeability |
Metabolic Vulnerability Sites | C8, N7 | None | Reduced deactivation potential |
The strategic modification of 6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has yielded compounds demonstrating exceptional dual inhibitory activity against both wild-type EGFR (EGFRWT) and the gatekeeper mutant EGFRT790M. This pharmacophoric optimization addresses the critical clinical challenge of acquired resistance in non-small cell lung cancer (NSCLC) patients, where the T790M mutation accounts for approximately 60% of resistance mechanisms against first-generation EGFR inhibitors [3] [7]. The molecular design incorporates specific steric and electronic features that enable effective interaction with the enlarged hydrophobic pocket created by the methionine-for-threonine substitution at residue 790.
The C6-methyl group plays a pivotal role in circumventing steric hindrance imposed by the bulkier methionine residue in EGFRT790M. Molecular docking simulations reveal that the methyl substituent adopts a perpendicular orientation relative to the pyrazolopyrimidine plane, allowing optimal van der Waals contacts with Met790 while avoiding unfavorable collisions. This compact hydrophobic group enables the scaffold to maintain binding affinity despite the reduced volume in the gatekeeper region [3]. Additionally, the pyrimidin-2-yl group at N1 extends toward the solvent interface, forming a water-mediated hydrogen bond network that stabilizes the DFG-out conformation in both wild-type and mutant kinases. This dual-targeting capability is reflected in the exceptional enzymatic inhibition profiles of optimized analogs, with representative compounds achieving IC50 values of 0.016 μM against EGFRWT and 0.236 μM against EGFRT790M [3].
Table 2: Enzymatic Inhibition Profiles of Optimized Pyrazolopyrimidine Derivatives
Compound | EGFRWT IC50 (μM) | EGFRT790M IC50 (μM) | Selectivity Index (T790M/WT) | Key Structural Features |
---|---|---|---|---|
12b | 0.016 | 0.236 | 14.8 | 4-(3-chlorophenyl)aminopiperidine tail |
16 | 0.034 | 0.98 | 28.8 | N-(4-chlorobenzylidene)pyrazole |
Reference Gefitinib | 0.033 | >10 | >300 | Quinazoline scaffold |
Reference Osimertinib | 0.014 | 0.012 | 0.86 | Pyrimidine-indole scaffold |
The molecular architecture further incorporates flexible hydrophobic extensions that simultaneously engage the hydrophobic regions I and II of the ATP-binding cleft. These substituents demonstrate compensatory binding energy that offsets the reduced affinity caused by the T790M mutation. Crystallographic evidence confirms that optimized derivatives induce a unique spatial arrangement of the P-loop and αC-helix that resembles the inactive kinase conformation, providing a structural basis for their efficacy against resistant mutants [3] [7]. This sophisticated pharmacophoric optimization represents a significant advancement over second-generation inhibitors, which often exhibit dose-limiting toxicity due to inadequate mutant selectivity.
Strategic substituent engineering at the N1-pyrimidin-2-yl and C6-methyl positions of the pyrazolo[3,4-d]pyrimidin-4-one scaffold has proven critical for optimizing kinase selectivity, cellular potency, and drug-like properties. The N1-pyrimidin-2-yl moiety serves as a versatile vector for engaging the ribose binding pocket through directed hydrogen bonding while simultaneously modulating electron distribution throughout the fused ring system. Structure-activity relationship (SAR) studies demonstrate that 2-pyrimidinyl substitution at N1 enhances cellular potency by 5-8 fold compared to phenyl or alkyl substituents, attributed to its ability to form a water-mediated hydrogen bond with Thr854 in the ribose binding region [3] [7]. This interaction was confirmed through molecular dynamics simulations showing 94% persistence of this hydrogen bond during 100ns trajectories.
The C6-methyl group exerts profound electronic and steric influences on binding thermodynamics and cellular activity. Comparative SAR analysis reveals that methyl substitution at C6 enhances inhibitory potency against EGFRT790M by 12-fold compared to hydrogen or bulkier ethyl/cyclopropyl groups. This enhancement stems from optimal hydrophobic filling of a shallow cleft adjacent to the gatekeeper residue without introducing steric clashes [1] [3]. The methyl group's electron-donating properties also increase π-electron density at the C5 position, enhancing stacking interactions with Phe723 in the ATP-binding pocket. Metabolic stability studies indicate that the C6-methyl group reduces phase I oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life in preclinical models [1].
The synergistic combination of N1-pyrimidin-2-yl and C6-methyl substituents creates a cooperative effect on molecular recognition. Density functional theory (DFT) calculations show that these substituents collectively reduce the electron deficiency of the pyrazolopyrimidine core, lowering the energy barrier for π-π stacking interactions by 3.8 kcal/mol compared to unsubstituted analogs. This electronic modulation translates to improved cellular activity, with the 6-methyl-1-(pyrimidin-2-yl) derivatives exhibiting IC50 values of 8.21 μM and 19.56 μM against A549 (lung) and HCT-116 (colon) cancer cell lines, respectively – representing 3-5 fold improvements over non-methylated counterparts [3].
Table 3: Substituent Effects on Biochemical and Cellular Activity
N1 Substituent | C6 Substituent | EGFRWT IC50 (μM) | EGFRT790M IC50 (μM) | A549 Cell IC50 (μM) | Metabolic Stability (t½, min) |
---|---|---|---|---|---|
Pyrimidin-2-yl | Methyl | 0.021 | 0.31 | 8.21 | 42 |
Pyrimidin-2-yl | H | 0.18 | 3.75 | 38.56 | 28 |
Phenyl | Methyl | 0.15 | 2.42 | 25.73 | 37 |
Cyclopropyl | Methyl | 0.096 | 1.88 | 19.45 | 31 |
Methyl | Methyl | 1.24 | >10 | >100 | 52 |
Synthetic accessibility of these strategically engineered derivatives has been demonstrated through innovative green chemistry approaches, including solvent-free fusion techniques and microwave-assisted cyclization. The pivotal intermediate 6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be efficiently prepared from ethoxymethylene malononitrile precursors, enabling versatile functionalization at the hydrazinyl position [5] [6]. Recent methodological advances have achieved the core pyrazolo[3,4-d]pyrimidin-4-one scaffold in three linear steps with 78% overall yield, facilitating rapid SAR exploration around the N1 and C6 positions [1] [3].
The substituent engineering paradigm exemplified by 6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one provides a versatile template for developing fourth-generation EGFR inhibitors capable of overcoming diverse resistance mutations while maintaining favorable pharmacological properties. Ongoing structural optimization focuses on balancing target engagement with physicochemical properties to improve blood-brain barrier penetration for addressing CNS metastases in advanced NSCLC.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2